(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol (1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18221314
InChI: InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H9F3O2
Molecular Weight: 206.16 g/mol

(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol

CAS No.:

Cat. No.: VC18221314

Molecular Formula: C9H9F3O2

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol -

Specification

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
IUPAC Name (1S)-1-[2-(trifluoromethoxy)phenyl]ethanol
Standard InChI InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
Standard InChI Key LWOXLMRGAQEYMM-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1OC(F)(F)F)O
Canonical SMILES CC(C1=CC=CC=C1OC(F)(F)F)O

Introduction

Structural and Stereochemical Features

The molecular architecture of (1S)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol comprises a benzene ring with two key substituents: a trifluoromethoxy group at the 2-position and a chiral ethan-1-ol group at the 1-position. The IUPAC name reflects its stereochemistry, with the (1S) configuration indicating the spatial orientation of the hydroxyl-bearing carbon.

Molecular Formula and Weight

  • Molecular Formula: C₉H₉F₃O₂

  • Molecular Weight: 206.16 g/mol (calculated)

  • Structural Formula:

    C6H4(OCF3)(CH(OH)CH3)\text{C}_6\text{H}_4(\text{OCF}_3)(\text{CH(OH)CH}_3)

The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . Chirality at the ethanolic carbon necessitates enantioselective synthesis techniques to isolate the (1S)-enantiomer, which is critical for applications requiring stereochemical precision .

Synthesis and Manufacturing Approaches

The synthesis of (1S)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol involves multi-step strategies to introduce both the trifluoromethoxy and chiral alcohol groups.

Grignard Reagent-Based Synthesis

A method analogous to the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one can be adapted:

  • Grignard Formation: React 2-(trifluoromethoxy)bromobenzene with ethyl magnesium bromide in tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Acetic Anhydride Quenching: Add the Grignard reagent to cooled acetic anhydride (-15°C) to yield the ketone intermediate.

  • Stereoselective Reduction: Reduce the ketone to the alcohol using a chiral catalyst (e.g., (R)-BINAP-Ru) to achieve enantiomeric excess .

Key Reaction Conditions:

  • Temperature control (<5°C) during Grignard addition to prevent side reactions .

  • Use of THF as a solvent for optimal reagent stability .

Alternative Pathway: Nucleophilic Trifluoromethoxylation

Introducing the -OCF₃ group via nucleophilic substitution on 2-nitrophenol:

  • Nitration: Nitrate phenol to 2-nitrophenol.

  • Trifluoromethoxylation: React with trifluoromethyl iodide (CF₃I) under copper catalysis.

  • Reduction and Alcohol Introduction: Reduce the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group .

Physicochemical Properties

While experimental data for this compound is scarce, properties can be inferred from structural analogs:

PropertyValue (Estimated)Basis for Estimation
Boiling Point210–220°CSimilar fluorinated alcohols
Melting Point45–55°CChiral alcohols with -OCF₃
Solubility in WaterLow (<1 g/L)Hydrophobic fluorinated groups
LogP (Partition Coeff.)2.8Calculated via ChemDraw

The trifluoromethoxy group enhances lipid solubility, making the compound amenable to organic-phase reactions .

Reactivity and Functional Transformations

Oxidation Reactions

The ethan-1-ol moiety undergoes oxidation to form ketones or carboxylic acids. For example, using pyridinium chlorochromate (PCC) yields the corresponding ketone:

(1S)-1-[2-(OCF₃)Ph]CH(OH)CH3PCC(1S)-1-[2-(OCF₃)Ph]COCH3\text{(1S)-1-[2-(OCF₃)Ph]CH(OH)CH}_3 \xrightarrow{\text{PCC}} \text{(1S)-1-[2-(OCF₃)Ph]COCH}_3

Oxidation rates are modulated by the electron-withdrawing -OCF₃ group, which stabilizes intermediate carbocations .

Nucleophilic Substitution

The -OCF₃ group participates in aromatic electrophilic substitution, though its electron-withdrawing nature deactivates the ring. Directed ortho-metalation techniques enable functionalization at the 4-position .

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